Cas no 51171-73-4 (4-hydroxy-4-phenylcyclohexan-1-one)

4-Hydroxy-4-phenylcyclohexan-1-one is a cyclic ketone derivative featuring both hydroxyl and phenyl functional groups. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a valuable intermediate in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The presence of the hydroxyl group enhances its solubility in polar solvents, while the phenyl ring contributes to its stability and potential for further functionalization. Its well-defined structure and reactivity make it suitable for use in asymmetric synthesis and catalytic transformations. The compound is typically characterized by high purity and consistent performance in laboratory and industrial applications.
4-hydroxy-4-phenylcyclohexan-1-one structure
51171-73-4 structure
Product Name:4-hydroxy-4-phenylcyclohexan-1-one
CAS No:51171-73-4
MF:C12H14O2
MW:190.238363742828
CID:363060
PubChem ID:583741
Update Time:2025-08-03

4-hydroxy-4-phenylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-4-phenylcyclohexanone
    • 4-hydroxy-4-phenylcyclohexan-1-one
    • Cyclohexanone, 4-hydroxy-4-phenyl-
    • 4-phenyl-4-hydroxycyclohexanone
    • FT-0759382
    • BCA17173
    • 4-Hydroxy-4-phenylcyclohexanone #
    • SCHEMBL613248
    • 4-hydroxy-4-phenyl-cyclohexanone
    • 4-hydroxy -4-phenylcyclohexanone
    • DTXSID60342675
    • AKOS014316293
    • CS-0308728
    • EN300-129264
    • 51171-73-4
    • SB85011
    • 4-Hydroxy-4-phenylcyclohexan-1-one, AldrichCPR
    • Inchi: 1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2
    • InChI Key: FAQXRYQUQBSKEC-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=CC=2)CCC(CC1)=O

Computed Properties

  • Exact Mass: 190.09942
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 4-hydroxy-4-phenylcyclohexan-1-one

Professional Introduction to 4-hydroxy-4-phenylcyclohexan-1-one (CAS No. 51171-73-4)

4-hydroxy-4-phenylcyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 51171-73-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexanone backbone substituted with a hydroxyl group and a phenyl ring, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.

The structural framework of 4-hydroxy-4-phenylcyclohexan-1-one consists of a six-membered cyclohexane ring with a ketone group at the 1-position and a hydroxyl group at the 4-position, further modified by a phenyl group at the same position. This unique configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both hydroxyl and phenyl groups enhances its reactivity, allowing for further functionalization through various synthetic pathways.

In recent years, 4-hydroxy-4-phenylcyclohexan-1-one has been extensively studied for its pharmacological potential. Its structural motif resembles several known pharmacophores found in therapeutic agents, suggesting its utility in drug discovery. One of the most promising areas of research involves its application as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclohexanone core is a common structural feature in many NSAIDs, and modifications at the 4-position can significantly influence their biological activity.

Recent studies have highlighted the compound's role in developing neuroprotective agents. The hydroxyl and phenyl groups in 4-hydroxy-4-phenylcyclohexan-1-one contribute to its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. For instance, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The phenyl ring, in particular, is known to enhance binding affinity to biological targets, making it an attractive moiety for drug design.

The synthesis of 4-hydroxy-4-phenylcyclohexan-1-one can be achieved through multiple routes, each offering distinct advantages depending on the desired purity and scale of production. One common method involves the oxidation of cyclohexanone derivatives followed by functional group interconversion. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group efficiently. These synthetic strategies have been optimized to ensure high yields and minimal byproduct formation, aligning with green chemistry principles.

The pharmacokinetic properties of 4-hydroxy-4-phenylcyclohexan-1-one are also of considerable interest. Its molecular structure suggests good solubility in both lipophilic and aqueous environments, which is crucial for drug absorption and distribution. Additionally, the presence of polar functional groups enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. These characteristics make it a favorable candidate for further development into therapeutic agents.

In conclusion, 4-hydroxy-4-phenylcyclohexan-1-one (CAS No. 51171-73-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable scaffold for developing novel drugs targeting various diseases. Continued investigation into its synthetic pathways and pharmacological effects will likely uncover even more innovative uses for this versatile molecule.

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